![molecular formula C17H21NO3S B12626835 4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide CAS No. 920527-59-9](/img/structure/B12626835.png)
4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide is a sulfonamide compound, which is a class of organosulfur compounds containing the sulfonamide functional group. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry for their antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines. One common method is the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide and thionyl chloride, followed by reaction with amines to form sulfonamides . Another method involves the use of sulfonyl fluorides activated by calcium triflimide for nucleophilic addition with amines .
Industrial Production Methods
Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Microwave irradiation has also been used to enhance reaction rates and yields in the synthesis of sulfonamides .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfonamides can undergo various chemical reactions, including:
Oxidation: Conversion of sulfonamides to sulfonyl chlorides.
Reduction: Reduction of sulfonamides to amines.
Substitution: Nucleophilic substitution reactions involving the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and thionyl chloride.
Reduction: Lithium aluminum hydride.
Substitution: Cyanuric chloride and triethylamine in anhydrous acetonitrile.
Major Products
The major products formed from these reactions include sulfonyl chlorides, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its use in treating bacterial infections and other disease states.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sulfonamides involves the inhibition of bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid. By competitively inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA synthesis and cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Numéro CAS |
920527-59-9 |
|---|---|
Formule moléculaire |
C17H21NO3S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
4-ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-2-14-8-10-17(11-9-14)22(20,21)18-16(13-19)12-15-6-4-3-5-7-15/h3-11,16,18-19H,2,12-13H2,1H3/t16-/m0/s1 |
Clé InChI |
GRLBKXIOZQQNBI-INIZCTEOSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)CO |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B12626756.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12626769.png)
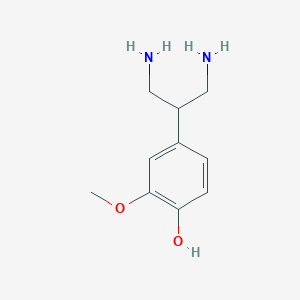
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12626795.png)
![2'-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalene]](/img/structure/B12626801.png)
![Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate](/img/structure/B12626805.png)
![1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-](/img/structure/B12626807.png)
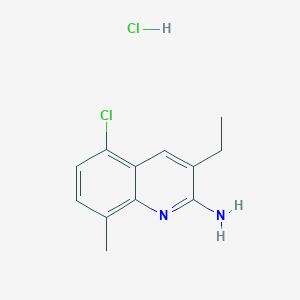
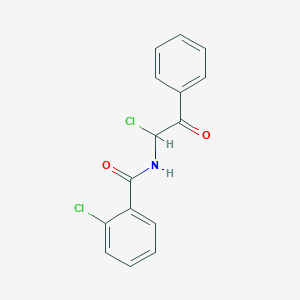
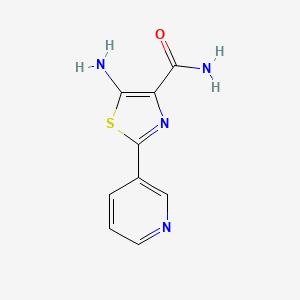
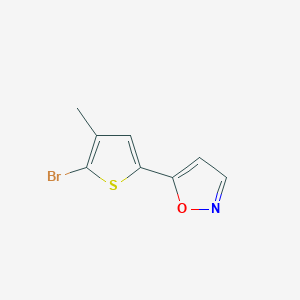

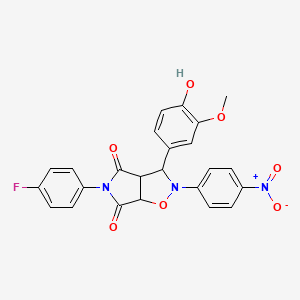
![3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid](/img/structure/B12626832.png)
